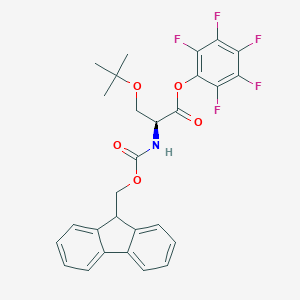

Fmoc-Ser(tBu)-OPfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUJYVMLNKRFHE-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457823 | |

| Record name | Fmoc-Ser(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105751-13-1 | |

| Record name | Fmoc-Ser(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into Fmoc-Ser(tBu)-OPfp: A Technical Guide for Advanced Peptide Synthesis

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide on the Strategic Application of Fmoc-Ser(tBu)-OPfp in Solid-Phase Peptide Synthesis (SPPS) for Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of solid-phase peptide synthesis (SPPS), the selection of appropriately protected and activated amino acid derivatives is paramount to achieving high-purity, complex peptide sequences. Among the vast arsenal of available building blocks, N-α-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester (this compound) stands out as a highly efficient and versatile reagent. This technical guide provides a comprehensive overview of the chemical properties, strategic role, and practical application of this compound in modern peptide synthesis.

The Molecular Architecture: A Trifecta of Functionality

This compound is a meticulously designed amino acid derivative that incorporates three key chemical moieties, each serving a distinct and critical purpose within the iterative cycle of SPPS.[1][2] The strategic combination of these groups provides a robust and efficient means for the incorporation of serine residues into a growing peptide chain.

| Feature | Chemical Group | Function | Lability |

| α-Amino Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Prevents unwanted polymerization and ensures sequential amino acid addition.[3] | Base-labile (e.g., piperidine)[4][5] |

| Side-Chain Protection | tert-Butyl (tBu) | Masks the nucleophilic hydroxyl group of the serine side chain, preventing side reactions such as acylation.[6][7] | Acid-labile (e.g., trifluoroacetic acid)[7][8] |

| Carboxyl Activation | Pentafluorophenyl (Pfp) Ester | A highly reactive ester that facilitates efficient peptide bond formation with the free amine of the growing peptide chain.[9][10][11] | Nucleophilic attack by an amine |

The orthogonality of the protecting groups is a cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.[7][12] The base-labile Fmoc group can be selectively removed at each cycle without affecting the acid-labile tBu side-chain protection. This ensures the integrity of the peptide backbone and side chains throughout the synthesis.

The Power of Pentafluorophenyl Ester Activation: Driving Coupling Reactions to Completion

The choice of the pentafluorophenyl (Pfp) ester as the activating group is a key determinant of the reagent's efficacy. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon highly electrophilic, making it exceptionally susceptible to nucleophilic attack by the terminal amine of the peptide-resin.[10][13]

Kinetic studies have demonstrated the superior reactivity of Pfp esters compared to other active esters, such as p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[10][11] This high rate of coupling is crucial for minimizing side reactions, such as racemization, and for driving the reaction to completion, which is especially important when coupling sterically hindered amino acids.[13][14] Furthermore, Pfp esters exhibit greater stability towards spontaneous hydrolysis compared to other active esters, which is advantageous during the coupling reaction.[9]

Experimental Workflow: Incorporation of a Ser(tBu) Residue

The following section details a generalized, step-by-step protocol for the incorporation of a serine residue into a growing peptide chain on a solid support using this compound.

I. Resin Preparation and N-Terminal Deprotection

-

Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes to ensure optimal accessibility of the reactive sites.[15]

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF.[3][16] This is typically performed in two steps (e.g., 2 minutes followed by 5-10 minutes) to ensure complete deprotection.[16] The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[4][12]

Figure 1. Schematic of the Fmoc deprotection step.

II. Coupling of this compound

-

Reagent Preparation: A solution of this compound (typically 1.5-3 equivalents relative to the resin substitution) is prepared in DMF.

-

Coupling Reaction: The this compound solution is added to the deprotected peptide-resin. The reaction is allowed to proceed at room temperature with agitation for 1-2 hours.[15] The use of pre-activated esters like this compound avoids exposing the growing peptide chain to in-situ activating reagents, which can reduce the risk of side reactions.[13]

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test).[3][17] A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.

-

Washing: Following the coupling reaction, the resin is extensively washed with DMF to remove any unreacted reagents and the pentafluorophenol byproduct.

Figure 2. The coupling of this compound to the peptide-resin.

III. Iteration and Final Cleavage

The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu group on serine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[7][15][18]

Mitigating Potential Side Reactions

While this compound is a highly efficient reagent, awareness of potential side reactions is crucial for optimizing peptide purity.

-

Racemization: Although the use of Pfp esters generally minimizes racemization, it can be influenced by factors such as the choice of base and pre-activation time when using in-situ activation methods.[14] The use of pre-formed this compound helps to mitigate this risk.

-

Incomplete Coupling: For sterically hindered couplings, extending the reaction time or performing a double coupling may be necessary. Monitoring with the Kaiser test is essential to ensure the reaction goes to completion.[19]

-

Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage and can lead to cleavage of the dipeptide from the resin.[19] The high reactivity of this compound helps to ensure rapid coupling, which can reduce the propensity for diketopiperazine formation.

Conclusion

This compound is a cornerstone reagent in modern Fmoc/tBu solid-phase peptide synthesis. Its well-defined chemical architecture, featuring orthogonal protecting groups and a highly activated carboxyl terminus, provides a reliable and efficient method for the incorporation of serine residues into complex peptide targets. A thorough understanding of its properties and the causality behind its design empowers researchers to optimize their synthetic strategies, leading to higher yields and purities of the final peptide product. This technical guide serves as a foundational resource for both novice and experienced peptide chemists seeking to leverage the full potential of this powerful synthetic tool.

References

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013). Int J Pept Res Ther, 20:53–69.

- Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (2019). Molecules, 24(9), 1695.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.

- Pentafluorophenyl esters - Wikipedia. (n.d.).

- Comparative study of pentafluorophenyl esters in peptide coupling efficiency. (n.d.). BenchChem.

- Fmoc-D-Ser(tBu)-OPfp. (n.d.). Chem-Impex.

- Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). Chembiochem, 23(5), e202100657.

- Pentafluorophenol and its deriv

- The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. (n.d.). BenchChem.

- This compound Novabiochem 105751-13-1. (n.d.). Sigma-Aldrich.

- Fmoc-D-Ser(tBu)-OPfp. (n.d.).

- Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. (2007). Bulletin of the Korean Chemical Society, 28(10), 1823-1826.

- Fmoc-D-Ser(tBu)-OPfp. (n.d.).

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- This compound | C28H24F5NO5 | CID 11180366. (n.d.). PubChem.

- Technical Support Center: Fmoc-Ser-OMe in Solid-Phase Peptide Synthesis (SPPS). (n.d.). BenchChem.

- N-Terminal Deprotection - Fmoc removal. (n.d.). AAPPTec.

- Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. (2000). Arch Pharm Res, 23(6), 564-7.

- Methods for Removing the Fmoc Group. (2000). Methods in Molecular Biology, 298, 9-26.

- This compound [105751-13-1]. (n.d.). AAPPTec.

- Fmoc-O-tert-butyl-L-serine. (n.d.). Chem-Impex.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Mastering Peptide Synthesis: The Advantages of Fmoc-Ser(tBu)-Wang Resin for Serine Incorporation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

- Fmoc-Ser(tBu)-OH [71989-33-8]. (n.d.). AAPPTec.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2005).

- Fmoc-ser(tbu). (n.d.). Sigma-Aldrich.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20(1), 53-69.

- Side reactions associated with Fmoc-Thr(tBu)-OH during synthesis. (n.d.). BenchChem.

- fmoc-ser-tbu-opfp. (n.d.). MedChemExpress.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. htk.tlu.ee [htk.tlu.ee]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Pentafluorophenol and its derivatives [en.highfine.com]

- 12. peptide.com [peptide.com]

- 13. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chempep.com [chempep.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-Ser(tBu)-OPfp: Chemical Properties, Structure, and Application in Advanced Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Fmoc-Ser(tBu)-OPfp (N-α-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester). We will delve into its core chemical properties, dissect its trifunctional chemical structure, and provide field-proven insights into its application, particularly within the context of Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Strategic Importance of this compound

In the precise world of synthetic peptide chemistry, the introduction of each amino acid residue is a meticulously controlled event. This compound is a highly specialized and powerful building block designed for the efficient incorporation of a protected serine residue.[1] Serine's hydroxyl side chain presents a potential site for unwanted side reactions, such as acylation, during peptide elongation.[2] This reagent elegantly solves this challenge by employing a strategic combination of three critical chemical moieties: the Fmoc group for temporary N-terminal protection, the tert-Butyl (tBu) group for semi-permanent side-chain protection, and the pentafluorophenyl (OPfp) ester for carboxyl group activation.[1][3][4]

The use of a pre-activated OPfp ester provides a distinct advantage by promoting rapid and efficient amide bond formation while minimizing the risk of racemization and other side reactions that can occur with in-situ activation methods.[4][5] This makes this compound an indispensable tool for synthesizing complex, high-purity peptides for therapeutic and research applications.

Physicochemical and Structural Analysis

The efficacy of this compound in peptide synthesis is a direct result of its unique chemical structure and properties.

Core Chemical Properties

A summary of the key physicochemical properties is presented below, providing essential data for experimental design and handling.

| Property | Value | Reference(s) |

| CAS Number | 105751-13-1 | [3][6][7] |

| Molecular Formula | C₂₈H₂₄F₅NO₅ | [1][3][6] |

| Molecular Weight | 549.49 g/mol | [3][7][8] |

| Appearance | White powder or glassy syrup; may appear as an oil | [1][3][6] |

| Melting Point | 67-71 °C | [7][9] |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane, DMSO, Acetone | [3][7] |

| Purity (Typical) | ≥97% (HPLC) | [3] |

| Storage | Store at -15°C to -25°C for long-term stability | [7] |

Structural Dissection and Functional Roles

The structure of this compound is a masterclass in chemical orthogonality, where each component serves a distinct and independent purpose, allowing for precise, stepwise control during synthesis.

Caption: Experimental workflow for incorporating this compound in an SPPS cycle.

The causality behind this workflow is rooted in efficiency and purity. By using a pre-activated ester, the coupling step (Step 2) is driven to completion rapidly. The high reactivity of the OPfp ester means that coupling additives are often not required, simplifying the process and subsequent purification. [4][10]

Experimental Protocols

The following protocols are provided as a guide and should be optimized based on the specific peptide sequence, resin, and synthesis scale.

Protocol for Manual SPPS Coupling

This protocol details the manual incorporation of a single this compound residue onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., Rink Amide or Wang resin) with a free amine terminus.

-

This compound.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Washing solvent: Dichloromethane (DCM), peptide synthesis grade.

-

Kaiser test kit or alternative method for monitoring free amines.

Procedure:

-

Resin Preparation: Ensure the peptide-resin has been subjected to Fmoc deprotection and thoroughly washed with DMF to remove all traces of piperidine. The resin should be swollen in DMF in a reaction vessel. [11]2. Reagent Solution Preparation: In a separate vessel, dissolve this compound (2.0 to 3.0 molar equivalents relative to the resin's functional loading) in a minimal amount of DMF.

-

Coupling Reaction: Add the this compound solution to the reaction vessel containing the resin. Agitate the mixture gently at room temperature for 45-90 minutes.

-

Expertise Insight: The high reactivity of OPfp esters often leads to complete coupling within 60 minutes. [4]The reaction can be monitored using a colorimetric test. For instance, the use of bromophenol blue can allow for visual monitoring of the amide bond formation. [3]4. Reaction Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction. [12]5. Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively to remove excess reagent and the pentafluorophenol byproduct. A typical washing sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Cycle Continuation: The resin is now ready for the next step in the synthesis, which is the Fmoc deprotection to expose the N-terminal amine of the newly added serine residue. [12]

Protocol for Final Peptide Cleavage and Deprotection

This protocol describes the final step after chain assembly is complete: cleaving the peptide from the resin and simultaneously removing the acid-labile side-chain protecting groups, including the tBu group from serine.

Materials:

-

Dry, protected peptide-resin.

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) is a common choice. The exact composition depends on the peptide sequence.

-

Cold diethyl ether.

-

Centrifuge and tubes.

Procedure:

-

Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum. [11]2. Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cold cleavage cocktail (e.g., 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

-

Trustworthiness: The strong acid (TFA) cleaves the peptide from the resin linker and removes the tBu protecting group from the serine side chain. [13]The other components ("scavengers") trap the reactive carbocations generated during this process, preventing re-attachment to sensitive residues like tryptophan or methionine.

-

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether with gentle stirring. The peptide will precipitate as a white solid. [11]4. Isolation and Washing: Pellet the precipitated peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the final peptide pellet under a high vacuum to yield the crude product, which can then be purified by HPLC.

Conclusion

This compound is a sophisticated and highly efficient reagent that embodies the principles of orthogonal protection and active ester chemistry. Its intelligent design—combining a base-labile Fmoc group, an acid-labile tBu group, and a hyper-reactive OPfp ester—provides peptide chemists with precise control over the incorporation of serine residues. [1][2][4][14]Understanding the distinct role of each functional group and the causality behind the established synthesis protocols is paramount for leveraging this reagent to its full potential, enabling the successful synthesis of complex and high-purity peptides for advanced research and drug development.

References

-

Aapptec Peptides. (n.d.). This compound [105751-13-1]. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wellings, D. A., & Atherton, E. (1997). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 2(1), 1-17. Available at: [Link]

-

Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]

-

Amso, H. A., & Brimble, M. A. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry—A European Journal, 27(67), 16675-16686. Available at: [Link]

-

The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Biorunstar. (n.d.). This compound tiekėjai, įmonė. Retrieved from [Link]

-

Sato, K., et al. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Omega, 6(43), 28864–28873. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of Fmoc deprotection and trapping of dibenzofulvene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Complexity: The Role of O-tert-Butyl-L-serine in Modern Synthesis. Retrieved from [Link]

-

Biorunstar. (n.d.). This compound Founisè, Konpayi. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PeptART. (n.d.). This compound. Retrieved from [Link]

-

Alkali Scientific. (n.d.). This compound, 5 g (8523650005). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Advantages of Fmoc-Ser(tBu)-Wang Resin for Serine Incorporation. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]

-

Coin-Arbelaez, L., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(4), 203-227. Available at: [Link]

-

Semantic Scholar. (n.d.). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Retrieved from [Link]

-

Namiki Shoji Co., Ltd. (n.d.). Fmoc-Ser(tBu)-OtBu. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Novabiochem 105751-13-1 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. This compound | 105751-13-1 [amp.chemicalbook.com]

- 8. This compound , 98+% , 105751-13-1 - CookeChem [cookechem.com]

- 9. This compound | 105751-13-1 [amp.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. total-synthesis.com [total-synthesis.com]

The Sentinel of Synthesis: A Technical Guide to Fmoc-Ser(tBu)-OPfp in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the precise and efficient formation of amide bonds is the cornerstone of success. The choice of building blocks and activation strategies dictates the purity, yield, and ultimately, the biological activity of the final peptide. This guide provides an in-depth technical exploration of a highly effective and widely utilized reagent: N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine pentafluorophenyl ester, or Fmoc-Ser(tBu)-OPfp. We will dissect its mechanism of action, provide field-proven protocols, and offer insights into maximizing its potential in your research and development endeavors.

The Architectural Triad: Deconstructing this compound

The efficacy of this compound in amide bond formation is not happenstance; it is the result of a carefully designed molecular architecture. Each component—the Fmoc group, the tert-butyl (tBu) group, and the pentafluorophenyl (OPfp) ester—plays a distinct and synergistic role in ensuring the fidelity of peptide chain elongation.

The Gatekeeper: The N-α-Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary guardian of the α-amino group of the serine residue. Its lability under basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allows for its selective removal at each step of the synthesis cycle without compromising the integrity of other protecting groups.[1] This orthogonality is a hallmark of the Fmoc/tBu strategy in SPPS.[2] The removal of the Fmoc group generates a free amine, poised for the subsequent coupling reaction.

The Shield: The O-tert-butyl Side-Chain Protection

The hydroxyl group of the serine side chain is a nucleophile that, if left unprotected, can lead to undesirable side reactions during peptide synthesis.[2] These can include O-acylation, resulting in branched peptides, or other modifications that compromise the structure of the target peptide. The tert-butyl (tBu) ether protecting group effectively "shields" this reactive hydroxyl functionality.[3] Its key advantage lies in its stability to the basic conditions used for Fmoc deprotection, while being readily cleavable under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[2][3] This robust and orthogonal protection strategy is critical for the synthesis of complex peptides containing serine residues.[3]

The Catalyst of Coupling: The Pentafluorophenyl Ester Activating Group

The pentafluorophenyl (OPfp) ester is the engine of the amide bond formation. The five highly electronegative fluorine atoms on the phenyl ring exert a powerful electron-withdrawing effect.[4] This inductively polarizes the carbonyl carbon of the ester, rendering it highly electrophilic and thus, exceptionally susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[4] PFP esters are recognized for their high reactivity and stability towards spontaneous hydrolysis, which translates to rapid and efficient coupling reactions with minimal side products.[4]

The Mechanism of Amide Bond Formation: A Step-by-Step Elucidation

The formation of the amide bond using this compound is a classic example of nucleophilic acyl substitution. The process can be broken down into the following key steps:

-

Fmoc Deprotection: The synthesis cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound peptide using a solution of piperidine in DMF. This exposes the free primary or secondary amine.

-

Nucleophilic Attack: The activated this compound is introduced to the deprotected peptide-resin. The lone pair of electrons on the nitrogen atom of the free amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the PFP ester.

-

Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl oxygen carries a negative charge, and the nitrogen atom of the attacking amine bears a positive charge.

-

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the pentafluorophenolate anion, a very stable leaving group due to the electron-withdrawing nature of the fluorine atoms, is expelled.

-

Proton Transfer: A final proton transfer from the newly formed amide nitrogen to a base in the reaction mixture (such as another amine or the solvent) neutralizes the amide, completing the formation of the new peptide bond.

This highly efficient and clean reaction is a cornerstone of modern peptide synthesis, enabling the reliable incorporation of serine residues into complex peptide sequences.

Visualizing the Mechanism

Caption: Mechanism of amide bond formation using this compound.

Experimental Protocol: A Field-Proven Methodology

The following protocol provides a detailed, step-by-step guide for the efficient incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvent: DMF

-

Optional: 1-Hydroxybenzotriazole (HOBt)

Protocol:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time for 15-20 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vessel, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in DMF.

-

Optional but recommended for optimizing coupling: Add 1-hydroxybenzotriazole (HOBt) (1.5 to 3 equivalents) to the this compound solution. HOBt can accelerate the coupling reaction and suppress potential side reactions.[5]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling reaction. A negative result (no color change) indicates that all free amines have been acylated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: The resin is now ready for the next cycle of deprotection and coupling.

Visualizing the Workflow

Caption: Standard SPPS cycle for incorporating this compound.

Data Presentation: Performance and Considerations

The use of Fmoc-amino acid-OPfp esters is associated with high coupling efficiencies and rapid reaction times. While specific quantitative data for this compound is often sequence-dependent, the following table summarizes general performance characteristics and key considerations.

| Parameter | Typical Value/Observation | Notes and Considerations |

| Equivalents of this compound | 1.5 - 3.0 | The exact excess will depend on the difficulty of the coupling. |

| Coupling Time | 1 - 2 hours | Can be faster, but longer times ensure complete reaction. |

| Coupling Efficiency | > 99% | Typically very high due to the reactivity of the OPfp ester. |

| Solvent | DMF | NMP can also be used. Ensure anhydrous conditions. |

| Additive (Optional) | HOBt (1.5 - 3.0 equiv.) | Accelerates coupling and minimizes side reactions.[5] |

| Potential Side Reactions | Racemization | While OPfp esters are generally low-racemizing, the risk is never zero, especially with prolonged reaction times or in the presence of strong bases.[6][7] |

| Tert-butylation of Trp | During final TFA cleavage, the liberated tBu cation can modify tryptophan residues. The use of scavengers is crucial.[8] |

Conclusion: A Powerful Tool for Peptide Synthesis

This compound stands as a testament to the elegance and power of modern chemical tools for peptide synthesis. Its well-defined mechanism, high reactivity, and compatibility with standard SPPS protocols make it an invaluable asset for researchers and drug developers. By understanding the fundamental principles of its action and adhering to optimized protocols, scientists can confidently and efficiently incorporate serine residues into their target peptides, paving the way for new discoveries and therapeutic innovations.

References

- The Role of Fmoc-Serine Derivatives in Modern Peptide Chemistry: A Technical Guide. (2025). Benchchem.

- Unlocking Peptide Complexity: The Role of O-tert-Butyl-L-serine in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. (2025). Benchchem.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC.

- Epimerisation in Peptide Synthesis. (2018). MDPI.

- SPPS Tips For Success Handout. (n.d.). Mesa Labs.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Fmoc Solid-Phase Peptide Synthesis. (2025).

- Racemization during SPPS coupling step. (2025).

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).

- The Chemistry of Pentafluorophenyl Active Esters for Amide Bond Formation: An In-depth Technical Guide. (2025). Benchchem.

- Advances in Fmoc solid‐phase peptide synthesis. (2015). European Peptide Society and John Wiley & Sons, Ltd.

- Side reactions in solid-phase peptide synthesis and their applic

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).

- Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology.

- (SPPS) Loading rate decreased on Fmoc quantification? (2021).

- Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. (2007). The Journal of Organic Chemistry.

- Evolution of amide bond form

- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.

- [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)]. (1976). Hoppe-Seyler's Zeitschrift für physiologische Chemie.

- This compound. (n.d.). Aapptec Peptides.

Sources

Topic: Advantages of Using Fmoc-Ser(tBu)-OPfp in Solid-Phase Peptide Synthesis (SPPS)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of serine residues into peptide sequences is a common requirement in synthetic peptide chemistry, yet it presents unique challenges due to the nucleophilic nature of its side-chain hydroxyl group. Standard Solid-Phase Peptide Synthesis (SPPS) protocols must be meticulously optimized to prevent side reactions such as O-acylation and racemization, which compromise the purity and yield of the target peptide. This technical guide provides a senior application scientist’s perspective on the strategic advantages of using N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester (Fmoc-Ser(tBu)-OPfp), a pre-activated amino acid derivative. We will explore the mechanistic basis for its enhanced performance, focusing on its high reactivity, suppression of side reactions, and suitability for both manual and automated synthesis platforms. This guide will furnish researchers and drug development professionals with the technical rationale and practical protocols to leverage this advanced reagent for the successful synthesis of complex serine-containing peptides.

The Serine Challenge in SPPS: A Persistent Hurdle

Serine, a polar, trifunctional amino acid, is fundamental to the structure and function of countless biologically active peptides, playing key roles in protein phosphorylation, enzyme catalysis, and hydrogen bonding networks. However, its unprotected hydroxyl side-chain is a reactive nucleophile that can compete with the N-terminal amine during the coupling step. This can lead to the formation of ester linkages (depsipeptides), resulting in undesired, difficult-to-separate byproducts and truncated sequences.[1][2]

The standard solution is the "orthogonal" protection strategy, where the side chain is masked with a protecting group that is stable during the iterative N-α-deprotection steps but can be removed during the final cleavage from the resin.[][4] In the widely adopted Fmoc/tBu strategy, the tert-butyl (tBu) group is the protector of choice for the serine hydroxyl group.[5][6] It is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is cleanly cleaved by strong acids like trifluoroacetic acid (TFA).[5][7]

While Fmoc-Ser(tBu)-OH solves the O-acylation problem, the subsequent step—activating its carboxylic acid for coupling—introduces another set of challenges, most notably the risk of racemization.[8][9] Activating agents can promote the formation of an oxazolone intermediate, which can lead to epimerization at the α-carbon, a catastrophic event that compromises the stereochemical integrity of the final peptide.[10][11] Serine is known to be susceptible to racemization, particularly with certain activation methods.[8][11] This is where the strategic use of a pre-activated derivative like this compound provides a significant advantage.

Deconstructing the Reagent: The Synergy of Fmoc, tBu, and OPfp

This compound is a sophisticated building block where each component is chosen for a specific function, creating a highly efficient and reliable reagent.

-

Nα-Fmoc Group: The base-labile 9-fluorenylmethoxycarbonyl group provides temporary protection of the alpha-amino function, forming the cornerstone of the Fmoc/tBu SPPS strategy.[11][12]

-

O-tBu Group: The acid-labile tert-butyl ether robustly protects the side-chain hydroxyl group, preventing O-acylation during synthesis.[1][5]

-

C-terminal OPfp Ester: The pentafluorophenyl (Pfp) ester is a highly efficient pre-activated functional group. The strong electron-withdrawing effect of the five fluorine atoms makes the pentafluorophenoxide an excellent leaving group, rendering the ester's carbonyl carbon highly susceptible to nucleophilic attack by the peptide's N-terminal amine.[13][14]

This pre-activation strategy circumvents the need for in-situ coupling reagents during the serine incorporation step, directly addressing the challenges of both side-chain reactivity and racemization.

Core Advantages of the this compound Strategy

Enhanced Coupling Kinetics and Efficiency

Pentafluorophenyl esters are among the most reactive active esters used in peptide synthesis.[15] Kinetic studies have demonstrated that PFP esters couple significantly faster than other active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.[13] This high reactivity translates to several practical benefits:

-

Faster Reaction Times: Couplings can often be completed in shorter times, increasing throughput.

-

Success with Difficult Sequences: For sterically hindered positions or sequences prone to aggregation, the high reactivity of the Pfp ester can drive the coupling reaction to completion where standard methods might fail.[13][16]

-

Additive-Free Potential: The inherent reactivity of Pfp esters may allow for efficient coupling without the need for additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), simplifying protocols and reducing potential side reactions.[13][17]

Superior Control Over Stereochemistry and Side Reactions

Using a pre-formed, stable active ester provides a cleaner reaction environment compared to in-situ activation.

-

Minimized Racemization: The Pfp ester is formed and purified under conditions optimized to prevent racemization. By using the pre-activated ester, the peptide-resin is not exposed to activating reagents and the strong bases (like DIPEA) often used with them, which are known to promote racemization of sensitive residues like serine.[8][11][13]

-

Elimination of Coupling Reagent Byproducts: The protocol avoids carbodiimides (e.g., DIC) or uronium/aminium salts (e.g., HBTU), thereby eliminating their associated side reactions and simplifying the final purification of the crude peptide.[14]

-

High Stability and Convenience: this compound is a stable, often crystalline solid that can be stored for extended periods without degradation.[13][18] This makes it ideal for automated peptide synthesizers, where storing solutions of amino acids mixed with activating agents can lead to reagent decomposition and undesired side reactions.[19]

Mechanistic View of Coupling

The coupling mechanism is a direct and efficient nucleophilic acyl substitution. The free N-terminal amine of the resin-bound peptide attacks the highly electrophilic carbonyl carbon of the Pfp ester. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the stable pentafluorophenoxide leaving group to form the desired peptide bond.

Comparative Analysis of Serine Incorporation Methods

To fully appreciate the advantages of this compound, it is useful to compare it with standard in-situ activation protocols.

| Feature | This compound | In-situ Activation (e.g., HBTU/DIPEA) |

| Reagent Type | Pre-activated Amino Acid Ester | Fmoc-Ser(tBu)-OH + Coupling Reagent |

| Coupling Speed | Very High[13] | High, but dependent on reagent |

| Racemization Risk | Minimized[13] | Moderate; base-dependent[11] |

| Side Reactions | Low (no coupling byproducts) | Potential for guanidinylation (HBTU) or other reagent-specific side reactions |

| Reagent Stability | High (stable solid)[13] | Activated species is transient |

| Ease of Use | Simple dissolution and addition | Requires pre-activation step or mixing of multiple reagents |

| Automation Suitability | Excellent[19] | Good, but risks reagent degradation if pre-mixed |

Experimental Protocols

Standard Coupling Protocol for this compound

This protocol assumes a standard manual SPPS workflow on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

-

Resin Preparation: Swell the N-terminally deprotected peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes. Drain the solvent.

-

Reagent Preparation: In a separate vessel, dissolve this compound (0.3 mmol, 3 equivalents) in ~2 mL of DMF.

-

Coupling Reaction: Add the this compound solution to the swollen resin. Agitate the mixture at room temperature. The high reactivity often means coupling is complete within 30-60 minutes.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 2 min) to remove excess reagents and the pentafluorophenol byproduct. The resin is now ready for the next Fmoc deprotection step.

SPPS Workflow Visualization

The iterative cycle of SPPS incorporating the this compound coupling step is outlined below.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups (including the tBu from serine) are removed simultaneously.

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (3x) and dry under vacuum for at least 1 hour.

-

Cleavage: Treat the dry resin with a cleavage cocktail. For peptides without other sensitive residues, a common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[1] Use approximately 10 mL of cocktail per gram of resin.

-

Reaction: Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers. Dry the final peptide product under vacuum.

Conclusion

This compound represents a significant refinement in the toolkit for solid-phase peptide synthesis. By integrating robust side-chain protection with a highly reactive, pre-activated C-terminus, it provides a superior solution for the incorporation of serine. Its primary advantages—high coupling efficiency, minimized risk of racemization, and elimination of side reactions associated with in-situ activating agents—make it an invaluable asset for the synthesis of complex, high-purity peptides. For researchers and drug development professionals engaged in the synthesis of challenging sequences, peptides for clinical application, or automated high-throughput synthesis, this compound is not merely an alternative but a strategic choice that enhances reliability, purity, and overall success.

References

-

Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society. [Link]

-

Pentafluorophenyl esters. Wikipedia. [Link]

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health (NIH). [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ACS Publications. [Link]

-

New Experimental Evidence for In-Chain Amino Acid Racemization of Serine in a Model Peptide. ResearchGate. [Link]

-

Mastering Peptide Synthesis: The Advantages of Fmoc-Ser(tBu)-Wang Resin for Serine Incorporation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]

-

Fmoc-Ser(tBu)-OH. Aapptec Peptides. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. benchchem.com [benchchem.com]

- 14. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemimpex.com [chemimpex.com]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Commercial suppliers and availability of Fmoc-Ser(tBu)-OPfp

An In-depth Technical Guide to Fmoc-Ser(tBu)-OPfp: Commercial Availability and Application in Peptide Synthesis

Executive Summary

Fmoc-L-Ser(tBu)-OPfp, or N-α-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester, is a highly efficient, pre-activated amino acid derivative indispensable for modern Solid-Phase Peptide Synthesis (SPPS). Its pentafluorophenyl (Pfp) ester provides robust activation, facilitating rapid and clean coupling reactions with minimal racemization, particularly in the synthesis of complex or sterically hindered peptides. This guide offers a technical overview of its chemical advantages, commercial availability, quality considerations, and a detailed protocol for its application, tailored for researchers and professionals in peptide chemistry and drug development.

Introduction: The Strategic Advantage of Pre-Activated Amino Acids in SPPS

In Solid-Phase Peptide Synthesis (SPPS), the formation of the amide bond between the carboxyl group of an incoming amino acid and the free amine of the resin-bound peptide chain is the fundamental reaction. While traditional methods involve in situ activation using reagents like carbodiimides (e.g., DIC) or onium salts (e.g., HBTU, HATU), these can introduce side reactions and require additional activators (e.g., HOBt, Oxyma) which can have safety concerns.

This compound represents a strategic alternative: a pre-activated amino acid derivative. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the Pfp ester an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine. This approach offers several distinct advantages:

-

Suppression of Racemization: The Pfp ester is stable enough to be isolated and purified, ensuring high optical purity. The coupling reaction proceeds cleanly without the need for additives that can sometimes promote racemization.

-

High Reactivity & Efficiency: Pfp esters exhibit high reactivity, often leading to faster and more complete coupling reactions compared to other active esters.

-

Simplified Protocols: By eliminating the need for in situ activation steps and additives, the coupling protocol is simplified, reducing the number of reagents and potential sources of error.

-

Avoidance of Side Reactions: The use of a pre-activated ester avoids side reactions associated with carbodiimide reagents, such as the formation of N-acylurea.

The tert-butyl (tBu) group serves as an acid-labile orthogonal protecting group for the serine hydroxyl side-chain, preventing undesirable side reactions during peptide assembly. It remains stable throughout the Fmoc-based synthesis and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of specialized chemical suppliers catering to the life sciences and peptide synthesis markets. When sourcing this reagent, key considerations include purity, formulation, and storage conditions to ensure optimal performance and reproducibility in synthesis.

| Supplier | Product Name | Purity | Appearance | Storage |

| Bachem | Fmoc-L-Ser(tBu)-OPfp | ≥99.0% | White crystalline powder | Store at -20°C |

| MilliporeSigma (Merck) | Fmoc-Ser(tBu)-pentafluorophenyl ester | ≥98% (HPLC) | White to off-white powder | Store at 2-8°C |

| CEM Corporation | This compound | High Purity | White solid | Refer to SDS |

| Iris Biotech GmbH | This compound | >98% | White powder | Store at 2-8°C |

Note: Purity is typically determined by HPLC. Always consult the supplier's Certificate of Analysis (CoA) for lot-specific data. Proper storage, protected from moisture, is critical to prevent hydrolysis of the active ester.

The Chemistry: Mechanism of Pfp Ester-Mediated Coupling

The efficacy of this compound lies in the electron-deficient nature of the pentafluorophenyl ring. This powerful inductive effect makes the ester's carbonyl carbon highly electrophilic. The coupling proceeds via a direct nucleophilic acyl substitution mechanism.

Diagram: Acylation via Pfp Ester

Caption: Mechanism of amide bond formation using a Pfp active ester.

The N-terminal amine of the resin-bound peptide attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate subsequently collapses, releasing the stable pentafluorophenol leaving group and forming the desired peptide bond. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Core Protocol for Coupling this compound in SPPS

This protocol outlines a self-validating workflow for the manual or automated coupling of this compound onto a solid support-bound peptide chain.

Prerequisites:

-

Fmoc-protected peptide-resin with a free N-terminal amine (confirmed by a positive Kaiser test).

-

High-purity this compound.

-

Anhydrous, peptide synthesis-grade DMF or NMP.

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Confirmation of Free Amine (Self-Validation Point):

-

Take a small sample of resin beads (approx. 5-10 mg) and perform a Kaiser test.

-

Expected Result: A deep blue color (Prussian blue) confirms the presence of the free primary amine, indicating successful Fmoc deprotection. Do not proceed if the test is negative (yellow/colorless).

-

-

Coupling Reaction:

-

Prepare a solution of this compound. A common practice is to use 1.5 to 3.0 equivalents relative to the resin's functional loading. Dissolve the reagent in a minimal amount of DMF.

-

Add the this compound solution to the washed, deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours. Reaction time may be extended for sterically hindered sequences.

-

Note on Catalysis: For difficult couplings, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added (0.1-0.5 equivalents), although it is often unnecessary with highly reactive Pfp esters.

-

-

Monitoring and Completion Check (Self-Validation Point):

-

After the initial coupling time, take another small resin sample and perform a Kaiser test.

-

Expected Result: The beads should be colorless or pale yellow, indicating the consumption of all free amines and completion of the coupling reaction.

-

Troubleshooting: If the test is still positive (blue), extend the reaction time for another 1-2 hours and re-test. If it remains positive, a second coupling (double coupling) may be necessary.

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagent and the pentafluorophenol byproduct.

-

Perform a final wash with dichloromethane (DCM) or isopropanol to prepare the resin for the next cycle of deprotection or for final cleavage.

-

Workflow Diagram: SPPS Coupling Cycle

Caption: SPPS cycle for coupling this compound with validation checkpoints.

Conclusion and Best Practices

This compound is a superior reagent for incorporating O-tert-butyl-protected serine into peptides via SPPS. Its pre-activated nature simplifies workflows, enhances coupling efficiency, and minimizes common side reactions, particularly racemization. For optimal results, researchers should prioritize high-purity reagents from reputable suppliers, ensure anhydrous reaction conditions, and incorporate self-validating checkpoints like the Kaiser test to confirm the completion of each deprotection and coupling step. By leveraging the clean and rapid reactivity of the Pfp ester, scientists can confidently synthesize complex peptides for research and therapeutic development.

References

A Technical Guide to the Storage and Stability of Fmoc-Ser(tBu)-OPfp: Ensuring Purity and Performance in Peptide Synthesis

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine pentafluorophenyl ester, commonly referred to as Fmoc-Ser(tBu)-OPfp, is a pivotal reagent in modern solid-phase peptide synthesis (SPPS). Its pre-activated nature, facilitated by the highly reactive pentafluorophenyl (Pfp) ester, allows for rapid and efficient coupling, minimizing the risk of side reactions. However, this inherent reactivity also renders the molecule susceptible to degradation if not stored and handled with meticulous care. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical factors governing the stability of this compound. We will explore the chemical rationale behind recommended storage conditions, detail the primary degradation pathways, and offer validated protocols for quality assessment, ensuring the integrity of this crucial building block for the synthesis of high-purity peptides.

Introduction: The Role and Reactivity of this compound

This compound is a derivative of the amino acid L-serine, strategically modified with three key chemical moieties to optimize its utility in Fmoc-based solid-phase peptide synthesis.

-

The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection of the α-amino group. It is stable under acidic conditions but can be readily cleaved using a mild base, typically a solution of piperidine in DMF, which is the cornerstone of the Fmoc/tBu orthogonal synthesis strategy.[1]

-

The tert-butyl (tBu) group is an acid-labile protecting group for the hydroxyl side chain of serine. This ether linkage prevents undesirable side reactions at the serine hydroxyl group during peptide chain elongation and is stable to the basic conditions used for Fmoc removal.[2][3]

-

The pentafluorophenyl (Pfp) ester is a highly effective activating group for the carboxyl function. The strong electron-withdrawing nature of the five fluorine atoms makes the Pfp group an excellent leaving group, facilitating rapid nucleophilic attack by the free amino group of the growing peptide chain.[4] Kinetic studies have shown that Pfp esters couple significantly faster than other active esters, which is beneficial for reducing or eliminating side reactions like racemization.[5]

This combination of protecting and activating groups makes this compound a valuable, ready-to-use reagent that can improve the efficiency of peptide synthesis. However, the very features that make it an excellent acylating agent also make it inherently sensitive to its environment.

Core Storage Recommendations: A Proactive Approach to Stability

The primary goal of any storage strategy for this compound is to mitigate the key risks of hydrolysis, racemization, and autocatalytic degradation. Adherence to the following conditions is paramount for preserving the reagent's purity and reactivity.

| Parameter | Recommended Condition | Rationale and Field-Proven Insights |

| Temperature | -20°C or lower for long-term storage. | Low temperatures are critical to reduce the rate of all potential degradation reactions. Storing at freezer temperatures (< -15°C) significantly slows the kinetics of hydrolysis and potential autocatalytic cleavage of the Fmoc group.[4][6] While some suppliers may ship the product on ice, immediate transfer to a dedicated freezer upon receipt is essential for maximizing shelf-life. |

| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen). | The Pfp ester is highly susceptible to hydrolysis. Moisture in the air can react with the active ester, converting it back to the unactivated carboxylic acid, Fmoc-Ser(tBu)-OH. This not only consumes the active reagent but introduces a potential impurity that could interfere with subsequent coupling steps. Storing in a desiccator within the freezer or under an inert gas blanket is best practice. |

| Light | Protect from light. | The Fmoc group can exhibit some sensitivity to light. While this is a greater concern when the molecule is in solution, storing the solid powder in an opaque container inside a dark freezer minimizes any risk of photochemical degradation. |

| Container | Tightly sealed, airtight container. | To prevent the ingress of atmospheric moisture, the container must be sealed tightly after each use. For bulk quantities, it is highly advisable to aliquot the powder into smaller, single-use vials to avoid repeated warming and opening of the main stock, which introduces moisture with each cycle.[6] |

Critical Handling Protocol: Due to its hygroscopic nature, it is imperative to allow the container of this compound to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder, which would lead to rapid hydrolysis.[6]

Chemical Stability and Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for appreciating the importance of proper storage.

Hydrolysis of the Active Ester

This is the most common degradation pathway. The presence of water will hydrolyze the Pfp ester, yielding the parent carboxylic acid and pentafluorophenol.

-

Impact: The primary consequence is a reduction in the effective concentration of the active coupling reagent, which can lead to incomplete coupling reactions during synthesis. This results in deletion sequences (peptides missing the serine residue), which can be difficult to purify from the target peptide.

Racemization

Racemization is the loss of stereochemical integrity at the α-carbon, converting the L-amino acid derivative into a mixture of L- and D-enantiomers. The activation of the carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction by a base.[7][8]

-

Causality: While primarily a concern during the coupling step in the presence of bases like DIPEA, the presence of trace basic impurities in the solid reagent or slow decomposition leading to the formation of amines could potentially catalyze racemization over long-term storage, especially if stored improperly at elevated temperatures.[1][7]

-

Impact: Incorporation of the D-Serine epimer results in a diastereomeric peptide impurity that is often difficult to separate from the desired product by standard reversed-phase HPLC. This can have profound consequences on the peptide's biological activity.[7]

Autocatalytic Fmoc-Group Cleavage

The presence of free amino acid impurities in the starting material can compromise long-term storage stability. These free amines can act as a base, promoting the autocatalytic cleavage of the Fmoc group from other molecules in the solid state.[9]

-

Impact: This process generates dibenzofulvene and the free amine of the Pfp ester (H-Ser(tBu)-OPfp). The presence of the deprotected amino acid can lead to side reactions and impurities in the final peptide.

Experimental Protocols: Quality Control and Application

A self-validating system requires routine quality control to ensure the integrity of the starting materials.

Protocol for Purity Assessment by RP-HPLC

This protocol allows for the detection of non-chiral impurities, primarily the hydrolyzed product Fmoc-Ser(tBu)-OH.

-

Objective: To determine the chemical purity of the this compound reagent.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A typical gradient would be 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm (for the Fmoc group).

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.

-

Analysis: The more hydrophobic Pfp ester will have a longer retention time than its hydrolyzed counterpart, Fmoc-Ser(tBu)-OH. Purity is determined by the relative area of the main peak. A significant peak at the retention time corresponding to Fmoc-Ser(tBu)-OH indicates degradation.

Protocol for Enantiomeric Purity Assessment by Chiral HPLC

This protocol is essential for detecting racemization.

-

Objective: To determine the enantiomeric excess (e.e.) of the this compound reagent.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective.

-

Mobile Phase: Often a mix of hexane/isopropanol or other normal-phase solvents, but reversed-phase methods also exist. The exact conditions will depend on the specific chiral column used.

-

Flow Rate: As per column manufacturer's recommendation.

-

Detection: UV absorbance at 265 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

-

Analysis: The D- and L-enantiomers will be resolved into two separate peaks. The enantiomeric purity is calculated from the integrated peak areas. Commercially available reagents should have an enantiomeric purity of ≥99.0%.[10]

Application Workflow: Coupling Protocol

Proper handling extends from the vial to the reaction vessel. This workflow minimizes degradation during the critical coupling step.

Conclusion and Best Practices

The chemical integrity of this compound is a direct prerequisite for the synthesis of high-quality peptides. Its pre-activated nature is a significant advantage, but it demands a commensurate level of care in its storage and handling. Degradation via hydrolysis and racemization are the primary risks, both of which can be effectively mitigated through a disciplined adherence to cold, dry, and dark storage conditions. By implementing the stringent storage and handling protocols outlined in this guide and utilizing analytical methods like HPLC for routine quality control, researchers can ensure the reliability and reproducibility of their peptide synthesis endeavors, ultimately safeguarding the integrity of their final products.

References

- Benchchem. (2025). Minimizing racemization during coupling of Fmoc-Ser(tBu)-OH.

- Benchchem. (2025). A Researcher's Guide to Assessing the Chiral Purity of Fmoc-Ser(tBu)-OH.

- Benchchem. (2025).

- Benchchem. (2025). A Comparative Analysis of Fmoc-Ser-OMe and Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Suppo, J.-S., de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523.

- Chem-Impex. (n.d.). Fmoc-D-Ser(tBu)-OPfp.

- Benchchem. (2025). Enhancing Peptide Stability: A Comparative Analysis of Fmoc-Cha-OH and Fmoc-Phe-OH.

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 135-154.

- Sigma-Aldrich. (n.d.). This compound Novabiochem 105751-13-1.

- Wiley. (n.d.).

- Benchchem. (2025).

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Aapptec Peptides. (n.d.). Fmoc-Amino Acid OPfp Esters.

- Aapptec Peptides. (n.d.). This compound [105751-13-1].

- The Royal Society of Chemistry. (n.d.).

- Organic Chemistry Frontiers. (2023).

- Alphalyse. (n.d.).

- Benchchem. (2025). A comparative study of pentafluorophenyl esters in peptide coupling efficiency.

- AIChE. (n.d.).

- ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine.

- ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.

- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.

- PMC. (2017).

- ResearchGate. (n.d.).

- Creative Peptides. (n.d.). Overview of Custom Peptide Synthesis.

- FDA. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.

- MDPI. (n.d.).

- Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8].

- Journal of the American Chemical Society. (n.d.). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones.

Sources

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Ser(tBu)-OPfp for Peptide Synthesis Professionals

Introduction: N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine pentafluorophenyl ester, commonly abbreviated as Fmoc-Ser(tBu)-OPfp, is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS).[1] Its structure is meticulously designed for efficiency: the Fmoc group provides a base-labile shield for the α-amine, the tert-butyl (tBu) group offers acid-labile protection for the serine side-chain hydroxyl, and the pentafluorophenyl (Pfp) ester serves as a highly activated leaving group to facilitate rapid and efficient amide bond formation.[1][2] The high reactivity of Pfp esters is critical for driving coupling reactions to completion, thereby minimizing side reactions such as racemization and deletion sequences.[3][4]

However, the very chemical properties that make this compound an excellent acylating agent also necessitate a rigorous and informed approach to its handling, storage, and disposal. This guide provides an in-depth analysis of the material's safety profile and outlines field-proven protocols for its safe use. It is intended for researchers, chemists, and drug development professionals who routinely employ this reagent and seek to ground their safety practices in a robust technical framework.

Section 1: Hazard Identification and Risk Assessment

While many Fmoc-protected amino acids are classified as having a low hazard profile, the introduction of the pentafluorophenyl ester moiety fundamentally alters the risk assessment.[5][6] This functional group renders the molecule a potent irritant. The primary hazards are associated with its reactivity and the potential for inhalation of airborne particles or direct contact with skin and eyes.

The Globally Harmonized System (GHS) classification for this compound is as follows:

| GHS Classification | Details |

| Pictogram | |

| Signal Word | Warning [7][8] |

| Hazard Statements | H315: Causes skin irritation.[7][8]H319: Causes serious eye irritation.[7][8]H335: May cause respiratory irritation.[7][8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7][8]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]P302+P352: IF ON SKIN: wash with plenty of soap and water.[8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

Causality of Hazard: The irritant nature of this compound stems from its function as an active ester. Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, it can readily acylate biological nucleophiles (e.g., amines and hydroxyls in proteins), leading to cellular disruption and an inflammatory response. Furthermore, a potential hydrolysis byproduct is pentafluorophenol, which is itself toxic and corrosive.[9]

Section 2: Physicochemical Properties and Critical Storage Conditions

The stability and reactivity of this compound are directly dependent on its storage and handling environment. Adherence to these conditions is paramount for both safety and experimental success.

| Property | Value | Source(s) |

| CAS Number | 105751-13-1 | [7][10] |

| Molecular Formula | C₂₈H₂₄F₅NO₅ | [1][10] |

| Molecular Weight | 549.49 g/mol | [7] |

| Appearance | White to off-white powder; may appear as a brown oil or glassy syrup due to its low melting point.[1][7][10] | |

| Melting Point | 67-71 °C | [7] |

| Solubility | Soluble in common organic solvents such as DMF, DCM, Chloroform, Ethyl Acetate, and DMSO.[7] | |

| Storage Temperature | Store at -15°C to -25°C. | [7][11] |

Expert Insight on Storage: The Pfp ester is highly susceptible to hydrolysis. Storage at room temperature, especially in a humid environment, will lead to the degradation of the reagent into the inactive Fmoc-Ser(tBu)-OH and pentafluorophenol. This not only compromises the stoichiometry of subsequent reactions but also introduces impurities that can complicate purification. Therefore, storage in a tightly sealed container in a freezer rated for -15°C to -25°C is mandatory to preserve its integrity.[7][11] The product often ships on ice to maintain this stability during transit.[10]

Section 3: Hierarchy of Controls: PPE and Engineering

A multi-layered approach to risk mitigation is essential. The hierarchy of controls provides a systematic framework for ensuring operator safety.

Caption: Hierarchy of controls for mitigating exposure risks.

1. Engineering Controls (Primary Barrier):

-

Chemical Fume Hood: All weighing, reconstitution, and transfer operations involving solid this compound must be performed inside a certified chemical fume hood.[12][13] This is the most critical step in preventing the inhalation of aerosolized, irritant dust particles.[14]

-

Ventilation: Ensure the laboratory is well-ventilated to disperse any fugitive vapors.[12]

2. Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for engineering controls but is essential for protecting against direct contact.

| Protection | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety goggles with side shields.[12] | Protects against airborne dust particles and accidental splashes of solutions.[12] |

| Hand | Chemical-resistant nitrile gloves.[5][12] | Provides a barrier against skin contact, preventing irritation. Gloves must be inspected before use and changed immediately upon contamination.[5][15] |

| Body | Standard laboratory coat. | Protects skin and personal clothing from spills and contamination.[12] |

| Respiratory | NIOSH-approved N95 dust mask or respirator. | Recommended as a secondary precaution when weighing larger quantities of powder, even within a fume hood, to minimize inhalation risk.[6][12][13] |

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the key steps for the safe use of this compound in a typical SPPS coupling reaction.

Caption: Standard workflow for handling this compound.

Step-by-Step Methodology:

-